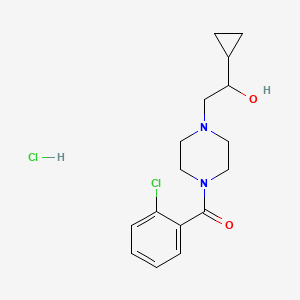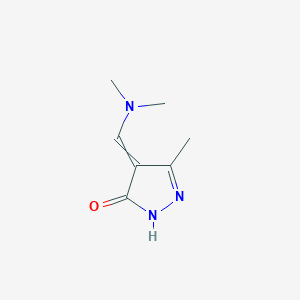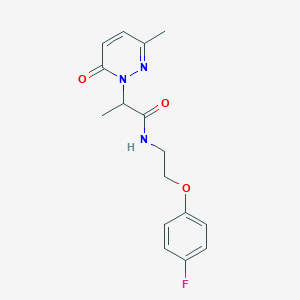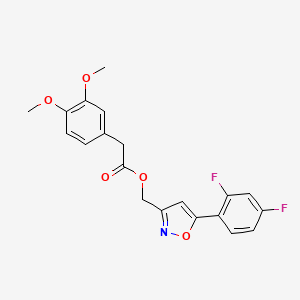
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1,5-dimethyl-1H-pyrazol-3-yl)methylamine” is a laboratory chemical . It’s part of a class of compounds known as pyrazoles, which are heterocyclic biologically active compounds . Pyrazoles have been widely described in the literature as chelating ligands and are known for their antitumor, antiviral, anti-inflammatory, anti-anxiety, and antimicrobial properties .
Molecular Structure Analysis
The structure of a related compound, “(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one”, was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .Applications De Recherche Scientifique
Synthesis and Structural Characterisation
Research into compounds related to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide often focuses on their synthesis and structural characterisation. For example, Arslan et al. (2015) detailed the synthesis, spectroscopic, and structural characterisation of p-nitrobenzamide compounds, employing techniques like NMR, IR, X-ray diffraction, and DFT studies to compare experimental data with theoretical calculations. This kind of research lays the groundwork for understanding the molecular geometries and electronic properties of such compounds, which are crucial for their application in various fields (Arslan, Kazak, & Aydın, 2015).
Biological Activities
The exploration of biological activities is a significant area of research for compounds similar to this compound. Studies such as those by Ahsan et al. (2011) have focused on synthesizing derivatives and evaluating their antimicrobial and antitubercular properties. Their work involved predicting molecular properties, drug-likeness, and conducting antimicrobial screening, identifying compounds with pronounced activity against Mycobacterium tuberculosis (Ahsan et al., 2011).
Moreover, Faheem (2018) assessed the computational and pharmacological potential of oxadiazole and pyrazole derivatives, investigating their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive approach to evaluating the pharmacological profile of such compounds underlines their potential in medicinal chemistry and drug development (Faheem, 2018).
Material Science Applications
Research extends into material science, where the molecular structure of compounds like this compound can influence the development of new materials. Sava et al. (2003) synthesized aromatic polyamides containing oxadiazole units, exploring their thermal stability, solubility, and mechanical properties, which could be crucial for developing advanced polymeric materials (Sava et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of action
Compounds with a pyrazole core, like “N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide”, are known to interact with a variety of biological targets. These can include enzymes, receptors, and ion channels, among others .
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the compound were to interact with an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific molecule within the cell .
Biochemical pathways
Again, this would depend on the specific target of the compound. If the compound were to inhibit an enzyme, this could affect a biochemical pathway in which that enzyme is involved, leading to changes in the concentrations of certain molecules within the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “this compound” would depend on a variety of factors, including its chemical structure, the route of administration, and the patient’s physiological characteristics. Unfortunately, without specific study data, it’s difficult to predict these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cell growth or survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound like “this compound”. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
Propriétés
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-6-4-5-7-11(9)13(21)16-15-18-17-14(22-15)12-8-10(2)20(3)19-12/h4-8H,1-3H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZNBFNLVOQNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2699087.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2699090.png)

![1-Cyclopentyl-3-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2699095.png)
![2-fluoro-4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2699096.png)


![2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2699099.png)
![N-(3-cyanophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2699100.png)



